molecular formula C9H8ClNO B1289883 5-(Chloromethyl)-2-methoxybenzonitrile CAS No. 109418-87-3

5-(Chloromethyl)-2-methoxybenzonitrile

Cat. No.: B1289883
CAS No.: 109418-87-3
M. Wt: 181.62 g/mol
InChI Key: BQELMAMWVOZOMV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, featuring a chloromethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile typically involves the chloromethylation of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the para position relative to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methoxybenzonitrile can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(Hydroxymethyl)-2-methoxybenzonitrile.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

Major Products:

  • Substituted benzonitriles
  • Hydroxymethyl derivatives
  • Aminomethyl derivatives

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They can be used in the development of new drugs targeting specific biological pathways.

Industry: This compound is utilized in the production of specialty chemicals and polymers. Its derivatives can be used as monomers or cross-linking agents in polymer chemistry.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxybenzonitrile and its derivatives depends on the specific application. In organic synthesis, the chloromethyl group acts as a reactive site for further functionalization. In biological systems, the compound’s activity is determined by its interaction with molecular targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-(Chloromethyl)-2-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Chloromethyl)-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 5-(Chloromethyl)-2-methoxybenzonitrile is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

5-(chloromethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQELMAMWVOZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629445
Record name 5-(Chloromethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109418-87-3
Record name 5-(Chloromethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxymethyl-2-methoxy-benzonitrile (500 mg, 3.064 mmol) in toluene (10 mL) cooled to 0° C. was added thionyl chloride (338 μL, 4.596 mmol). The reaction mixture was heated at reflux for 3 h. The reaction mixture was concentrated in vacuo to afford 5-chloromethyl-2-methoxy-benzonitrile as a white solid (500 mg, 90%). The product was used without firther purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
338 μL
Type
reactant
Reaction Step Two

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